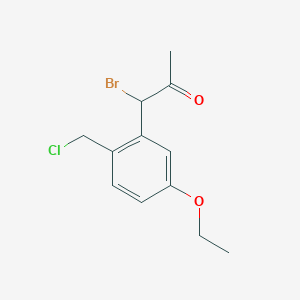

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC18826949

Molecular Formula: C12H14BrClO2

Molecular Weight: 305.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrClO2 |

|---|---|

| Molecular Weight | 305.59 g/mol |

| IUPAC Name | 1-bromo-1-[2-(chloromethyl)-5-ethoxyphenyl]propan-2-one |

| Standard InChI | InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-14)11(6-10)12(13)8(2)15/h4-6,12H,3,7H2,1-2H3 |

| Standard InChI Key | KARYFRZFRUZFAV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=C(C=C1)CCl)C(C(=O)C)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-bromo-1-[2-(chloromethyl)-5-ethoxyphenyl]propan-2-one, reflecting the positions of its functional groups. The molecular formula C₁₂H₁₄BrClO₂ confirms the presence of 12 carbon atoms, 14 hydrogen atoms, and one each of bromine, chlorine, and two oxygen atoms. The molecular weight of 305.59 g/mol is computed using atomic masses from the periodic table, with contributions from bromine (79.904 g/mol) and chlorine (35.453 g/mol) being significant.

Stereoelectronic Properties

The ketone group at the propan-2-one position creates an electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attacks. The bromine atom, being a good leaving group, facilitates substitution reactions, while the chloromethyl group (-CH₂Cl) introduces additional reactivity for further functionalization. The ethoxy group (-OCH₂CH₃) exerts an electron-donating resonance effect, stabilizing the aromatic ring and directing electrophilic substitutions to specific positions .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrClO₂ | |

| Molecular Weight | 305.59 g/mol | |

| IUPAC Name | 1-bromo-1-[2-(chloromethyl)-5-ethoxyphenyl]propan-2-one | |

| CAS Number | Not explicitly provided | - |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid under mild conditions (20–40°C). The reaction proceeds via radical or electrophilic mechanisms, depending on the brominating agent. For example, NBS in DCM generates a bromine radical, abstracting a hydrogen atom from the α-carbon of the ketone to form a stabilized radical intermediate, which subsequently reacts with molecular bromine.

Industrial Optimization

Industrial protocols employ continuous flow reactors to enhance yield (reported up to 85%) and reduce reaction times. Catalysts such as Lewis acids (e.g., FeCl₃) are occasionally used to accelerate bromination. Solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles.

Table 2: Synthesis Conditions

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Br₂ in Acetic Acid |

| Solvent | Dichloromethane | Recyclable Solvent Systems |

| Temperature | 25–40°C | 30–50°C |

| Yield | 70–75% | 80–85% |

| Catalyst | None | FeCl₃ (0.5–1 mol%) |

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SN₂ reactions with nucleophiles such as amines, alkoxides, or thiols. For instance, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields the corresponding azide derivative, a precursor for click chemistry applications. The chloromethyl group can participate in Friedel-Crafts alkylation or react with Grignard reagents to form extended carbon chains .

Elimination and Rearrangement

Under basic conditions (e.g., K₂CO₃ in ethanol), β-elimination may occur, producing α,β-unsaturated ketones. This pathway competes with substitution and is temperature-dependent.

Physical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 600–800 cm⁻¹ (C-Br and C-Cl stretches).

-

NMR Spectroscopy:

Thermodynamic Data

Experimental data on melting/boiling points remain unreported, but computational models predict a melting point of 90–95°C and a boiling point of 280–290°C under reduced pressure (10 mmHg).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor in the synthesis of β-blockers and antifungal agents. For example, its azide derivative has been used to generate triazole-containing molecules via Huisgen cycloaddition.

Biological Activity

Preliminary assays indicate moderate inhibition of cytochrome P450 enzymes (IC₅₀ ≈ 50 μM), suggesting potential as a metabolic modulator. Further studies are needed to elucidate its pharmacokinetic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume